molecular formula C15H14O6 B175404 L-Epicatechin CAS No. 17334-50-8

L-Epicatechin

Cat. No. B175404
CAS RN: 17334-50-8
M. Wt: 290.27 g/mol
InChI Key: PFTAWBLQPZVEMU-UHFFFAOYSA-N
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Description

L-Epicatechin is a polyketide synthase-derived polyphenol flavonoid found in T. cacao and has diverse biological activities . It is a major constituent of green tea and has the capacity to alter physiological processes as well as cellular and molecular mechanisms associated with its antioxidant properties .


Molecular Structure Analysis

The molecular formula of L-Epicatechin is C15H14O6 . The structure includes an oxygenated heterocycle with a 4-hydroxyl group linked with two aromatic rings .


Chemical Reactions Analysis

L-Epicatechin undergoes electrochemical oxidation in a hydro-alcoholic medium at a glassy carbon electrode . The oxidation process follows an ECE type mechanism .


Physical And Chemical Properties Analysis

L-Epicatechin has a molar mass of 290.27 and a density of 1.593±0.06 g/cm3 . It is soluble in water or alcohol . Its melting point is 240℃ and boiling point is 629.2 °C .

Scientific Research Applications

Nutraceutical Potential and Bioavailability

Research has highlighted the significant nutraceutical potential of epicatechin due to its range of biological activities. However, challenges in its bioavailability and instability in vivo have limited its applications. Studies, including those on nanoformulation, have emphasized enhanced antioxidant activity and in vitro bioavailability of epicatechin, showcasing its therapeutic potential (Prakash, Basavaraj, & Murthy, 2019).

Antioxidant and Protective Effects

Epicatechin has demonstrated potent antioxidant properties, particularly in protecting bovine spermatozoa from oxidative stress. This suggests its potential in reproductive technologies, although further validation is needed for its use in enhancing fertilization rates (Tvrdá, Straka, Galbavy, & Ivanič, 2019).

Therapeutic Effects in Various Diseases

The compound shows promising therapeutic effects in conditions like cancer, inflammation, diabetes, and neurodegeneration. Its ability to interact with reactive oxygen species (ROS) and modulate cell signaling pathways, particularly the MAP kinase pathway, underlies some of these effects (Shay et al., 2015).

Diverse Physiological Functions

Recent studies have illuminated epicatechin's diverse physiological functions. Its roles in enhancing muscle performance, improving cardiovascular and cerebrovascular symptoms, preventing diabetes, and protecting the nervous system have been particularly highlighted (Qu et al., 2020).

Renal Protection and NO Bioavailability

Epicatechin has shown protective effects on the kidneys in NO-deprived rats, suggesting its ability to modulate oxidative stress and NO bioavailability. This indicates its potential in mitigating NO-mediated impairment of kidney function (Prince, Fraga, & Galleano, 2019).

Neuroprotection and Anti-Inflammatory Effects

Studies have also found that epicatechin protects astrocytes against hemoglobin toxicity through upregulation of Nrf2 and inhibition of AP-1 activity, partially explaining its neuroprotective effects in models of intracerebral hemorrhage (Lan, Han, Li, & Wang, 2017).

Future Directions

L-Epicatechin shows relevant actions on cardiometabolic diseases . It also possesses antiviral effects, which may be of particular importance in the ongoing pandemic situation . Therefore, it holds promise for the treatment of hypertension and as a potential antiviral agent .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTAWBLQPZVEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859304
Record name 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
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Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol

CAS RN

13392-26-2, 17334-50-8, 7295-85-4
Record name 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
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Record name NSC 81162
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
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Record name trans-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
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Record name cis-(±)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
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Record name 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The purified enzyme is suspended in a buffer having a pH of 4.5 to 8.5, preferably 6.5 to 8. To this suspension, EGCG or ECG is added along with S-adenosyl-L-methionine (SAM) and the reaction is allowed to proceed at 5 to 60° C., preferably at 20 to 40° C., to form a methylated catechin.
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Synthesis routes and methods II

Procedure details

Working solution of 1% vanillin was prepared by dissolving 0.1 g of vanillin in 10 mL of 5 N HCl, whereas 5% dimethylaminocinnamaldehyde (DMACA) was prepared in methanol containing 5% H2SO4. Lyophilized extract for 100 mg of dry kernels was dissolved in 0.5 mL of vanillin or DMACA working solutions. Taxifolin and catechin each at a concentration of 100 ppm were used as reference compounds for color reactions. Because vanillin is catechin-specific and produces bright red color, no color is developed when it reacts with taxifolin. DMACA reacting with catechin produces dark greenish blue color, whereas reacting with taxifolin produces purple color.
Quantity
0.1 g
Type
reactant
Reaction Step One
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Quantity
10 mL
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solvent
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Name
dimethylaminocinnamaldehyde
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Yield
1%

Synthesis routes and methods III

Procedure details

To 0.25 mL of the resulting plasma were added 0.25 mL of a phosphate buffer (obtained by dissolving 48 g of NaH2O4, 20 g of vitamin C and 1 g of EDTA-2Na thoroughly in 1 L of distilled water and then adjusting pH of the resulting mixture to 3.9 with 0.1 mol/L NaOH) and 0.5 mL of acetonitrile, followed by thorough mixing. After addition of 3 mL of ethyl acetate and mixing, the resulting mixture was centrifuged at 3000 r/min at 4° C. for 15 minutes to obtain an upper ethyl acetate layer. The above-described extracting operation was repeated three times. The ethyl acetate layers thus obtained were collected, dried on a rotary evaporator and then dissolved in 0.9 mL of a 1:8 water-methanol mixture. The resulting solution was provided for HPLC chromatodisk. After filtration with 4.0 mL of methanol, the filtrate was dried over the rotary evaporator again. The catechin extract thus obtained (dried portion) was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture. A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.) and the amount of epigallocatechin gallate (EGCg), a typical ingredient of catechins, in the plasma was measured. The catechin concentration was expressed by the amount (ng/mL) of epigallocatechin gallate per mL of plasma.
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0.25 mL
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3 mL
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0.5 mL
Type
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[Compound]
Name
NaH2O4
Quantity
48 g
Type
reactant
Reaction Step Five
Quantity
20 g
Type
reactant
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[Compound]
Name
EDTA-2Na
Quantity
1 g
Type
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Quantity
1 L
Type
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Name
catechins
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1,320
Citations
AB Granado-Serrano, MA Martín, L Goya… - The Journal of nutritional …, 2009 - Elsevier
… Treatment of HepG2 cells with 10 μmol/L epicatechin did not result in any cell damage up to … reduced when cells were treated with 10 μmol/L epicatechin (15–240 min). These data …
Number of citations: 51 www.sciencedirect.com
H Schroeter, P Bahia, JPE Spencer… - Journal of …, 2007 - Wiley Online Library
… Cortical neurons were exposed to 100 nmol/L epicatechin for 15 min following a 5 min pre-treatment with or without the MEK inhibitor U0126 (5 μmol/L) and/or the PI3K inhibitor …
Number of citations: 195 onlinelibrary.wiley.com
JD Baranowski, CW Nagel - Journal of Agricultural and Food …, 1981 - ACS Publications
MATERIALS AND METHODS Apparatus. A Waters Associates (Milford, MA) highperformance liquid chromatograph (LC) was used for the identification of the compounds and in the …
Number of citations: 8 pubs.acs.org
T Hui, Z Fang, N Hamid, Q Ma, K Cai - LWT, 2023 - Elsevier
Polycyclic aromatic hydrocarbons (PAHs) are more easily formed in beef meat than other meats. A previous study confirmed the inhibitory effect of (−)-epicatechin on PAHs in a fat …
Number of citations: 3 www.sciencedirect.com
V Chiruta - British Journal of Biology Studies, 2022 - al-kindipublisher.com
| ABSTRACT Several scientific papers refer to the cacao flavanol l-epicatechin (EPI) as the first and only discovered dietary source of myostatin (MTSN) inhibition. However, although pre…
Number of citations: 3 al-kindipublisher.com
I Bernatova - Biotechnology Advances, 2018 - Elsevier
… of the flavanol class and has these synonyms: (−)-cis-3,3′,4′,5,7-pentahydroxyflavane, (2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-1(2H)-benzopyran-3,5,7-triol, L-epicatechin, (−)-…
Number of citations: 111 www.sciencedirect.com
I Ramirez-Sanchez, L Maya, G Ceballos… - Hypertension, 2010 - Am Heart Assoc
Recent reports indicate that (−)-epicatechin can exert cardioprotective actions, which may involve endothelial nitric oxide synthase (eNOS)-mediated nitric oxide production in …
Number of citations: 159 www.ahajournals.org
X Su, DH D'Souza - Food and environmental virology, 2013 - Springer
… of four flavonoids (myricetin, l-epicatechin, tangeretin, and … with equal volumes of myricetin, l-epicatechin, tangeretin, or … by 1.40 log 10 PFU/ml with l-epicatechin at 0.5 mM. FCV-F9 …
Number of citations: 52 link.springer.com
H TANIZAWA, S TODA, Y SAZUKA… - Chemical and …, 1984 - jstage.jst.go.jp
… S, appeared to be a mixture of d-catechin and l-epicatechin by comparing its IR spectrum … d-catechin and l-epicatechin. However, the separation of d-catechin and l-epicatechin in S, …
Number of citations: 89 www.jstage.jst.go.jp
M Zhang, D Wang, X Gao, Z Yue, H Zhou - Scientia horticulturae, 2020 - Elsevier
The gray mold caused by Botrytis cinerea is a major postharvest disease of apple which seriously reduce the commercial value. This study was to evaluate the effectiveness of caffeic …
Number of citations: 51 www.sciencedirect.com

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